molecular formula C9H13NO4 B13369017 methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13369017
M. Wt: 199.20 g/mol
InChI Key: NWBJYYDVVYPPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (Cat. No.: B13369017) is a highly substituted dihydropyrrole derivative with a molecular weight of 199.20 g/mol and the molecular formula C9H13NO4 . This compound features a 5-oxo-2,5-dihydro-1H-pyrrole core structure, which is structurally analogous to many bioactive molecules, making it a valuable candidate for pharmacological exploration and hit-to-lead optimization campaigns . The core scaffold is decorated with a hydroxyl group at position 4, an isopropyl substituent on the nitrogen at position 1, and a methyl ester at position 3, providing a versatile platform for further synthetic modification and library synthesis . This pyrrole derivative is of significant interest for scientific research due to its potential biological activities. Its structural framework aligns with compounds investigated as antidiabetic agents, particularly as inhibitors of the enzyme aldose reductase, a target for managing diabetic complications . Furthermore, related pyrrole and pyrrolidinedione derivatives have been identified as promising scaffolds in antibacterial drug discovery, with some acting as novel, reversible inhibitors of the bacterial enzyme MurA, a target in cell wall biosynthesis . This suggests potential for developing new antibiotics that can overcome resistance mechanisms associated with existing treatments . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 4-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H13NO4/c1-5(2)10-4-6(9(13)14-3)7(11)8(10)12/h5,11H,4H2,1-3H3

InChI Key

NWBJYYDVVYPPEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=C(C1=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of N-tritylated acrylamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway . This inhibition can help in managing complications related to diabetes by preventing the accumulation of sorbitol in tissues.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent patterns of pyrrole derivatives significantly influence their physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituents (Positions) Functional Impact
Target Compound 5-oxo-2,5-dihydro-1H-pyrrole 1-isopropyl, 3-methyl ester, 4-hydroxyl Hydroxyl enhances hydrogen bonding; isopropyl increases steric bulk .
Compound 5g 5-oxo-2,5-dihydro-1H-pyrrole 1,4-bis(4-chlorophenyl)amino Electron-withdrawing Cl groups may reduce reactivity; aromatic amines aid π-stacking.
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate Oxazole-pyrrole hybrid 2-cyclopropylmethyl, 5-methyl oxazole Oxazole moiety introduces rigidity; cyclopropyl enhances metabolic stability.
Compound 215 1H-pyrrole 3-methyl, 4-(3-fluoro-2-iodobenzoyl) Halogenated benzoyl group improves lipophilicity and binding affinity.

Key Insight : The target compound’s hydroxyl and isopropyl groups balance polarity and steric effects, contrasting with halogenated or aromatic substituents in analogs.

Spectroscopic and Analytical Data

Comparative NMR and mass spectrometry data highlight substituent-driven shifts:

Compound ¹H NMR Key Signals (δ, ppm) ESIMS (m/z)
Compound 215 12.52 (s, NH), 6.32 (s, pyrrole-H) 402.2 [M+1]⁺
Target Compound (Inferred) ~10-12 (OH), ~4.2 (isopropyl) Predicted: ~240-260 [M+1]⁺

Insight : Hydroxyl and ester groups in the target compound would likely produce distinct NMR deshielding compared to halogenated analogs.

Computational and Crystallographic Modeling

  • Lumping Strategies : Compounds with similar pyrrole cores (e.g., target, 5g, 215) are grouped in computational models to streamline reaction networks .
  • Structural Visualization : Tools like Mercury CSD enable comparison of hydrogen-bonding patterns (e.g., hydroxyl interactions in the target vs. halogen bonds in 215) .

Biological Activity

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15N1O3
  • Molecular Weight : 235.25 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived based on its structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrrole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .

Anticancer Properties

Pyrrole-containing compounds have been evaluated for their anticancer effects. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. Specific studies have reported that certain pyrrole derivatives can inhibit tumor growth in vivo, suggesting their potential as therapeutic agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many pyrrole derivatives inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : These compounds may interact with various cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction : Some studies suggest that pyrrole derivatives can induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Study 1: Antibacterial Activity

A study conducted by Mir N.A. et al. evaluated the antibacterial activity of several pyrrole derivatives, including this compound. The results showed promising antibacterial efficacy against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

Study 2: Anticancer Effects

In another study focusing on the anticancer properties of pyrrole derivatives, researchers found that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis via mitochondrial pathways .

Data Table: Biological Activities and MIC Values

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial3.12 - 12.5
Methyl 4-Hydroxy-Pyrrole DerivativeAnticancerNot specified

Q & A

Basic Synthesis Methods and Optimization

Q: What are the common synthetic routes for preparing methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclization or functionalization of pyrrole derivatives. A general approach involves refluxing precursors (e.g., pyrrole esters) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by NaOH treatment to isolate the organic layer . Purification via recrystallization from methanol is common. Optimization may include adjusting reaction time, temperature, and stoichiometry of chloranil to improve yields. Monitoring intermediates via TLC or HPLC is recommended to minimize side products.

Advanced Characterization Techniques

Q: How can researchers resolve conflicting spectroscopic data (e.g., NMR, IR) for this compound? A: Conflicting data often arise from tautomerism or impurities. For example, in NMR analysis, tautomeric shifts in the pyrrole ring (e.g., keto-enol equilibria) can alter peak positions. Using deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can help identify dynamic processes . Cross-validation with high-resolution mass spectrometry (HRMS) and IR (e.g., carbonyl stretches at ~1640–1700 cm⁻¹) is critical . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Mechanistic Insights into Pyrrole Functionalization

Q: What mechanistic pathways explain the formation of the 5-oxo group during synthesis? A: The 5-oxo group likely forms via oxidation of a pyrrolidine intermediate. Chloranil acts as a dehydrogenation agent, abstracting hydrogen atoms to form the carbonyl group . Computational studies (e.g., DFT) can model transition states, while isotopic labeling (e.g., ¹⁸O) may track oxygen incorporation from reagents or solvents.

Handling Stability and Reactivity

Q: How does the compound’s stability impact storage and experimental reproducibility? A: The ester and hydroxyl groups make it prone to hydrolysis. Storage under anhydrous conditions (e.g., desiccator, inert gas) at –20°C is advised. Reactivity studies show that the 5-oxo group participates in nucleophilic additions, while the methyl ester can undergo transesterification under basic conditions . Pre-experiment stability assays (e.g., TGA, DSC) are recommended for long-term studies.

Biological Activity Screening Strategies

Q: What methodologies are suitable for initial screening of this compound’s bioactivity? A: Begin with in vitro assays targeting enzymes or receptors structurally related to pyrrole derivatives (e.g., kinases, GPCRs). Use cell viability assays (MTT, resazurin) for cytotoxicity profiling . For antimicrobial activity, employ disk diffusion or microdilution methods. Dose-response curves and IC₅₀ calculations should be validated with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Analysis of Contradictory Literature Data

Q: How should researchers address discrepancies in reported synthetic yields or biological activities? A: Systematically compare reaction conditions (e.g., solvent purity, catalyst batches) and analytical methods. For example, yields may vary due to incomplete chloranil oxidation or inadequate purification . Reproduce experiments using standardized protocols (e.g., USP guidelines) and validate bioactivity with orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of published data can identify trends or outliers .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: How can computational tools predict the compound’s interactions with biological targets? A: Use molecular docking (e.g., AutoDock Vina) to model binding to active sites (e.g., kinase domains). QSAR models trained on pyrrole derivatives can predict physicochemical properties (logP, polar surface area). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to explain reactivity . Validate predictions with mutagenesis or isotopic labeling studies .

Functionalization Strategies for Drug Development

Q: What advanced methods enable selective modification of the pyrrole core for drug discovery? A: The 4-hydroxy and ester groups are key sites for functionalization. Mitsunobu reactions can alkylate the hydroxyl group, while the ester can be hydrolyzed to a carboxylic acid for amide coupling . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) introduces aryl/heteroaryl substituents. Protecting groups (e.g., TBS for hydroxyl) ensure regioselectivity .

Analytical Method Development for Purity Assessment

Q: How can researchers develop robust HPLC/GC methods to quantify this compound? A: Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) and column type (C18 for HPLC). For GC, derivatize the hydroxyl group (e.g., silylation) to enhance volatility. Validate methods per ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and precision (%RSD < 2) . Compare retention times with reference standards where available .

Troubleshooting Low Yields in Multi-Step Syntheses

Q: What strategies mitigate low yields in multi-step syntheses of this compound? A: Identify bottlenecks via intermediate isolation and characterization. For example, incomplete oxidation in early steps reduces final yields . Use flow chemistry to improve heat/mass transfer in reflux steps. Consider alternative oxidizing agents (e.g., DDQ) or catalysts (e.g., TEMPO) for higher efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.